Cas no 1265625-55-5 (2-(2,2,2-Triethoxyethyl)pyridine)

2-(2,2,2-Triethoxyethyl)pyridine is a versatile pyridine derivative characterized by its triethoxyethyl functional group, which enhances its solubility and reactivity in organic synthesis. This compound is particularly useful as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its pyridine core provides a stable aromatic framework, while the triethoxyethyl side chain offers flexibility for further functionalization. The compound’s balanced lipophilicity and electron-rich nature make it suitable for applications in catalysis and ligand design. Its stability under standard conditions ensures ease of handling and storage. Researchers value this compound for its synthetic utility and adaptability in complex molecular architectures.
2-(2,2,2-Triethoxyethyl)pyridine structure
1265625-55-5 structure
商品名:2-(2,2,2-Triethoxyethyl)pyridine
CAS番号:1265625-55-5
MF:C13H21NO3
メガワット:239.310744047165
CID:4828287

2-(2,2,2-Triethoxyethyl)pyridine 化学的及び物理的性質

名前と識別子

    • 2-(2,2,2-Triethoxyethyl)pyridine
    • インチ: 1S/C13H21NO3/c1-4-15-13(16-5-2,17-6-3)11-12-9-7-8-10-14-12/h7-10H,4-6,11H2,1-3H3
    • InChIKey: PPMICSBZKNIHAZ-UHFFFAOYSA-N
    • ほほえんだ: O(CC)C(CC1C=CC=CN=1)(OCC)OCC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 8
  • 複雑さ: 182
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 40.6

2-(2,2,2-Triethoxyethyl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029192562-1g
2-(2,2,2-Triethoxyethyl)pyridine
1265625-55-5 97%
1g
731.88 USD 2021-06-01

2-(2,2,2-Triethoxyethyl)pyridine 関連文献

2-(2,2,2-Triethoxyethyl)pyridineに関する追加情報

Introduction to 2-(2,2,2-Triethoxyethyl)pyridine (CAS No. 1265625-55-5)

2-(2,2,2-Triethoxyethyl)pyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1265625-55-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its pyridine core substituted with a triethoxyethyl group, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The structural motif of 2-(2,2,2-Triethoxyethyl)pyridine consists of a nitrogen-containing heterocycle connected to an ethyl chain with three ethoxy substituents. This configuration imparts both lipophilicity and solubility advantages, making it an attractive candidate for drug development applications. The compound's versatility stems from its ability to participate in diverse chemical reactions, including nucleophilic substitution and condensation reactions, which are pivotal in medicinal chemistry.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of novel pyridine derivatives due to their broad spectrum of biological activities. Pyridine-based compounds are well-documented for their roles as pharmacophores in drugs targeting neurological disorders, infectious diseases, and cancer. Among these derivatives, 2-(2,2,2-Triethoxyethyl)pyridine has emerged as a promising scaffold for designing next-generation therapeutics.

One of the most compelling aspects of CAS No. 1265625-55-5 is its potential application in the development of antiviral agents. The pyridine ring's ability to interact with biological targets such as enzymes and receptors has been leveraged to create molecules with potent antiviral properties. For instance, recent studies have highlighted the use of pyridine derivatives in inhibiting viral proteases and polymerases, which are critical for viral replication. The triethoxyethyl moiety enhances the compound's pharmacokinetic profile by improving its membrane permeability and reducing metabolic degradation.

Furthermore, 2-(2,2,2-Triethoxyethyl)pyridine has shown promise in the field of oncology. Researchers have demonstrated its efficacy in disrupting cancer cell signaling pathways by acting as a competitive inhibitor of key kinases involved in tumor growth and metastasis. The compound's ability to selectively target malignant cells while minimizing toxicity to healthy tissues makes it an attractive candidate for further development into an anticancer drug.

The synthesis of CAS No. 1265625-55-5 involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated hydrogenations, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only enhance the scalability of production but also allow for structural modifications to tailor the compound's biological activity.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between 2-(2,2,2-Triethoxyethyl)pyridine and its biological targets. These studies provide insights into binding affinities, enzyme kinetics, and drug-drug interactions, which are crucial for optimizing lead compounds into viable drugs. The integration of machine learning algorithms has further accelerated this process by predicting binding modes and optimizing molecular structures based on large datasets.

The environmental impact of synthesizing and utilizing CAS No. 1265625-55-5 is another area of growing interest. Green chemistry principles have been applied to develop more sustainable synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. For example, solvent-free reactions and catalytic processes have been explored to enhance atom economy and energy efficiency during production.

In conclusion,CAS No 12656125-55-5 represents a significant advancement in pharmaceutical chemistry with its unique structural features and versatile reactivity. Its potential applications in antiviral and anticancer therapies highlight its importance as a building block for innovative drug discovery efforts. As research continues to uncover new biological functions and synthetic methodologies,this compound is poised to play an increasingly pivotal role in addressing global health challenges.

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